Mavacoxib-d4
Description
Mavacoxib-d4 is a deuterium-labeled derivative of Mavacoxib, a selective, orally administered, long-acting cyclooxygenase-2 (COX-2) inhibitor and non-steroidal anti-inflammatory drug (NSAID) . Deuterium labeling at four positions (denoted by "-d4") is a strategic modification to enhance metabolic stability and prolong the drug’s half-life by reducing cytochrome P450-mediated oxidation . Mavacoxib itself is recognized for its high COX-2 selectivity, minimizing gastrointestinal (GI) adverse effects associated with non-selective COX-1/COX-2 inhibitors. This compound is available as a reference standard with >98% purity and is used in research settings for pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₁₆H₇D₄F₄N₃O₂S |
|---|---|
Molecular Weight |
389.36 |
Synonyms |
4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4; 4-[5-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide-d4; Mavacoxib-d4; PHA 739521-d4; Trocoxil-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Mavacoxib-d4 with structurally or functionally related compounds, focusing on selectivity, pharmacokinetics, and clinical applications.
Structural and Functional Analogues
Table 1: Pharmacological Profiles of this compound and Comparable Compounds
Key Comparative Insights
Selectivity: this compound and Lumiracoxib-d6 are highly selective for COX-2, minimizing GI toxicity compared to non-selective NSAIDs like Mefenamic Acid-d4 and Meloxicam-d3 . Metamizole Sodium uniquely targets COX-3, offering distinct analgesic and antipyretic effects but weaker anti-inflammatory activity .
Pharmacokinetics :
- Deuterated compounds (e.g., this compound, Lumiracoxib-d6) exhibit prolonged half-lives due to reduced metabolic degradation. For instance, Mavacoxib’s parent compound has an exceptionally long half-life in dogs (~17 days), which may be extended further in its deuterated form .
- Meloxicam-d3, despite its deuterium labeling, shows moderate COX-1 inhibition, which may contribute to residual GI risks compared to pure COX-2 inhibitors .
Clinical Applications :
- This compound is primarily used in veterinary medicine (e.g., canine osteoarthritis) due to its long-acting properties .
- Lumiracoxib-d6 and Meloxicam-d3 are researched for human osteoarthritis, though the latter’s COX-1 activity limits its safety profile .
Safety Profiles: COX-2-selective inhibitors (this compound, Lumiracoxib-d6) pose lower GI ulceration risks but may increase cardiovascular (CV) adverse events compared to non-selective NSAIDs . Metamizole Sodium carries a rare risk of agranulocytosis, restricting its use in some regions .
Research Limitations
- Direct comparative studies between this compound and other deuterated NSAIDs are scarce. Most data derive from isolated pharmacological assays or indirect comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
